N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained attention in the scientific community for its potential in cancer treatment. TPCA-1 is a highly specific inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is known to play a crucial role in cancer development and progression.
Wirkmechanismus
TPCA-1 acts as a highly specific inhibitor of the NF-κB pathway by preventing the phosphorylation and degradation of inhibitor of kappa B (IκB) proteins. This prevents the translocation of NF-κB to the nucleus, where it promotes the transcription of genes involved in cell survival, proliferation, and inflammation.
Biochemische Und Physiologische Effekte
TPCA-1 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, TPCA-1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. TPCA-1 has also been shown to inhibit the growth of bacteria and viruses, indicating its potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TPCA-1 is its high specificity for the NF-κB pathway, which reduces the risk of off-target effects. TPCA-1 is also relatively easy to synthesize and has good stability. However, TPCA-1 has limited solubility in water, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving TPCA-1. One area of interest is the development of TPCA-1 analogs with improved solubility and bioavailability. Another potential direction is the use of TPCA-1 in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the anti-inflammatory and antimicrobial properties of TPCA-1.
Synthesemethoden
The synthesis of TPCA-1 involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4-amino-2-chloro-5-nitrothiophene, which is then reacted with 4-cyanopyridine to produce 4-amino-2-(4-cyanopyridin-2-yl)thiophene. The final step involves the reaction of 4-amino-2-(4-cyanopyridin-2-yl)thiophene with cyclohex-3-ene-1-carbonyl chloride to produce TPCA-1.
Wissenschaftliche Forschungsanwendungen
TPCA-1 has been extensively studied in various cancer models, including breast, prostate, and pancreatic cancer. Studies have shown that TPCA-1 inhibits the growth and survival of cancer cells by suppressing the NF-κB pathway, which is known to promote cell proliferation and survival. TPCA-1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, indicating its potential as a combination therapy.
Eigenschaften
IUPAC Name |
N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-16(11-4-2-1-3-5-11)19-12-8-20(9-12)15-14-13(6-7-22-14)17-10-18-15/h1-2,6-7,10-12H,3-5,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZLBYUNIZZVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclohex-3-ene-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.